molecular formula C20H14ClN3O3 B2847807 2-(1,3-benzodioxol-5-yl)-5-(2-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326891-62-6

2-(1,3-benzodioxol-5-yl)-5-(2-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2847807
CAS RN: 1326891-62-6
M. Wt: 379.8
InChI Key: OTGOCKGLDSKUBP-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-yl)-5-(2-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, also known as BDP, is a synthetic compound that has been developed for its potential use as a pharmaceutical drug. This compound has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.

Mechanism of Action

The exact mechanism of action of 2-(1,3-benzodioxol-5-yl)-5-(2-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is not fully understood. However, it is believed to work by inhibiting the production of pro-inflammatory cytokines and chemokines, as well as by modulating the activity of immune cells such as macrophages and T cells. This compound has also been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). This compound has also been found to reduce the activity of enzymes such as COX-2 and LOX, which are involved in the production of inflammatory mediators. Physiologically, this compound has been found to reduce pain and inflammation in animal models of arthritis and other inflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1,3-benzodioxol-5-yl)-5-(2-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one in lab experiments is its wide range of biological activities. This makes it a useful tool for studying the mechanisms of inflammation, pain, and cancer. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are many potential future directions for research on 2-(1,3-benzodioxol-5-yl)-5-(2-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one. One area of interest is the development of more efficient synthesis methods for this compound, which could lead to increased availability and lower costs. Another area of interest is the development of more potent and selective analogs of this compound, which could improve its therapeutic potential. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of inflammatory and neoplastic diseases.

Synthesis Methods

The synthesis of 2-(1,3-benzodioxol-5-yl)-5-(2-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves the reaction of 2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified by column chromatography to obtain pure this compound.

Scientific Research Applications

2-(1,3-benzodioxol-5-yl)-5-(2-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has been extensively studied for its potential use as a therapeutic agent. It has been found to have anti-inflammatory and analgesic effects, making it a potential treatment for conditions such as rheumatoid arthritis and chronic pain. This compound has also been found to have antitumor effects, making it a potential treatment for cancer.

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-[(2-chlorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O3/c21-15-4-2-1-3-14(15)11-23-7-8-24-17(20(23)25)10-16(22-24)13-5-6-18-19(9-13)27-12-26-18/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGOCKGLDSKUBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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